1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxyl group, and a pyrimidinone moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.
Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions.
Formation of the pyrimidinone moiety: This step involves the condensation of appropriate precursors to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving nucleic acids.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrimidinone moiety can interact with nucleic acids, potentially inhibiting their replication or transcription.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: This compound has a similar structure but contains an oxathiolan ring instead of an oxolan ring.
2’-Deoxy-2’-fluorocytidine: A nucleoside analog with antiviral properties.
6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purine-2-thione: A purine analog with potential therapeutic applications.
Uniqueness
1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11N5O4 |
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Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-6-5(4-15)18-8(7(6)16)14-3-1-2-11-9(14)17/h1-3,5-8,15-16H,4H2/t5-,6?,7+,8-/m1/s1 |
InChI Key |
YVNMIMDTVRZSRE-SNYGBICDSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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